9-(2,4-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione
CAS No.:
Cat. No.: VC14529809
Molecular Formula: C23H19N5O2
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N5O2 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),3(7),5,8-tetraene-10,12-dione |
| Standard InChI | InChI=1S/C23H19N5O2/c1-13-9-10-19(14(2)11-13)27-20-18(21(29)25-23(30)24-20)12-17-15(3)26-28(22(17)27)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,29,30) |
| Standard InChI Key | LRDGJFYCSKLUDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a fused tricyclic core comprising a cyclopenta[b]naphthalene system substituted with five nitrogen atoms, two ketone groups, and three aromatic substituents. The IUPAC name, 2-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.0³,⁷]trideca-1(13),3(7),5,8-tetraene-10,12-dione, reflects its intricate connectivity. Key structural elements include:
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Aza-cyclopenta[b]naphthalene backbone: A tricyclic system with nitrogen atoms at positions 1, 2, 6, 8, and 9.
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Substituents:
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2,4-Dimethylphenyl group at position 9.
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Methyl group at position 3.
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Phenyl group at position 1.
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Dione functionality: Ketone groups at positions 5 and 7.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₅O₂ |
| Molecular Weight | 397.4 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C)C |
| InChI Key | LRDGJFYCSKLUDP-UHFFFAOYSA-N |
The SMILES string and InChI key provide unambiguous representations for database searches and computational modeling.
Synthesis and Characterization
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves multi-step heterocyclic condensation reactions. Analogous compounds, such as cyclohepta[de]naphthalene-7,8-dione, have been synthesized via hydrolysis of dichloroketene adducts , suggesting potential parallels in ketone formation. For this compound, key steps may include:
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Formation of the pentaza core: Cyclocondensation of amidine derivatives with carbonyl precursors.
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Introduction of substituents: Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group attachment.
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Oxidation to diones: Controlled oxidation of secondary alcohols or dehydrogenation.
Spectroscopic Characterization
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Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion at m/z 397.4 [M+H]⁺.
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NMR Spectroscopy:
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¹H NMR: Signals for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and NH protons (δ 10–12 ppm).
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¹³C NMR: Peaks for carbonyl carbons (δ 170–180 ppm) and sp² carbons (δ 110–150 ppm).
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Physicochemical Properties
Solubility and Stability
The compound’s low polarity (logP ≈ 3.5, estimated) suggests limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for in vitro studies. Stability under ambient conditions is inferred from its solid-state persistence, though photodegradation risks due to the conjugated π-system warrant controlled storage.
Redox Behavior
Electrochemical analysis via cyclic voltammetry might reveal redox activity at the dione moieties. Comparable quinones exhibit reduction potentials near −0.23 V (vs. Ag/AgCl) , suggesting this compound could participate in electron-transfer processes.
Table 2: Calculated Physicochemical Parameters
| Parameter | Value |
|---|---|
| Topological Polar Surface Area | 98.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 3 |
Analytical Methods for Characterization
Mass Spectrometry Workflows
Modern tools like Thermo Scientific Compound Discoverer Software enable untargeted analysis of complex mixtures containing such compounds. Features include:
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mzCloud library matching: Identification via high-resolution tandem MS spectra.
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FISh (Fragment Ion Search): Annotating fragmentation pathways for structural elucidation .
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ ≈ 254 nm) optimizes separation, while UPLC-MS/MS enhances sensitivity for trace analysis .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure variants.
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Biological Screening: Assessing cytotoxicity, kinase inhibition, and antimicrobial efficacy.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.
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